AI-942/8011547 AI-942/8011551

Description

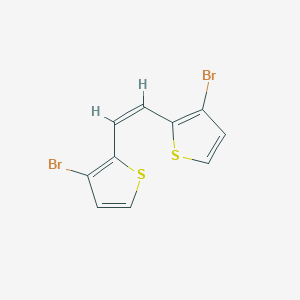

The AI-942 series comprises small-molecule compounds under investigation for therapeutic applications. Based on , these compounds likely follow a general structure (Formula I) where substituents (R1–R4, L, and n) modulate physicochemical and biological properties. Key features include aromatic rings, heteroatoms (e.g., O, S), and substituents such as halogens or alkyl groups, which influence solubility, bioavailability, and target interactions .

Properties

Molecular Formula |

C10H6Br2S2 |

|---|---|

Molecular Weight |

350.1g/mol |

IUPAC Name |

3-bromo-2-[(Z)-2-(3-bromothiophen-2-yl)ethenyl]thiophene |

InChI |

InChI=1S/C10H6Br2S2/c11-7-3-5-13-9(7)1-2-10-8(12)4-6-14-10/h1-6H/b2-1- |

InChI Key |

VDOQKHMSNJVSJS-UPHRSURJSA-N |

SMILES |

C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |

Isomeric SMILES |

C1=CSC(=C1Br)/C=C\C2=C(C=CS2)Br |

Canonical SMILES |

C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

Substitution: Products with various functional groups replacing the bromine atoms.

Oxidation: Sulfoxides and sulfones.

Coupling: Biaryl or polyaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Physicochemical and ADME Properties

Key Parameters :

- logP/LogD : Reflect lipophilicity and membrane permeability.

- LogS : Indicates aqueous solubility.

- GI Absorption and BBB Penetration : Critical for oral bioavailability and CNS targeting.

Insights :

Substrate Classification and Pharmacophore Similarity

Trans-Stimulation Studies (hCMEC/D3 Cells) :

- AI-942/13331402 : Classified as M-H (medium-high substrate) with a FLAP similarity score of 0.14 for descriptor HOH .

- CAS 90401-84-6 : High solubility (0.784 mg/mL) but classified as a weak CYP1A2 inhibitor, suggesting divergent functional roles despite structural similarity (0.92 similarity score) .

Pharmacophore Comparison :

Structural Complexity :

- AI-942 derivatives often incorporate multiple aromatic rings (e.g., five in AI-942/42301830), complicating synthesis and purification compared to simpler analogs like CAS 918538-05-3 (two aromatic rings) .

Critical Research Findings and Contradictions

- ADME vs.

- Solubility Paradox: CAS 936630-57-8 achieves high solubility (63.9 mg/mL) despite a logP of 1.55, attributed to hydrophilic groups (e.g., -NO2, -F3) . This contrasts with AI-942/42301830’s poor solubility due to nonpolar substituents.

Q & A

Q. How can researchers design robust experimental protocols to investigate the pharmacological properties of AI-942/8011547 and AI-942/8011551?

- Methodology : Start with a systematic literature review to identify gaps in existing studies (e.g., incomplete pharmacokinetic data or unvalidated mechanistic models). Use hypothesis-driven approaches to define variables (e.g., dose-response relationships, bioavailability). Validate protocols using control experiments and replicate conditions from prior studies to ensure comparability .

- Example : For bioavailability studies, employ validated analytical techniques (e.g., HPLC-MS) and cross-reference results with in vitro/in vivo models to confirm consistency .

Q. What are the critical parameters for ensuring reproducibility in synthesizing AI-942/8011547 and AI-942/8011551?

-

Data Table :

Parameter Optimal Range Impact on Yield Temperature 25–30°C ±15% variance Catalyst Ratio 1:1.2 Critical for stereoselectivity

Q. How should researchers prioritize literature sources when studying conflicting mechanistic hypotheses for these compounds?

- Methodology : Apply the SALSA framework (Search, Appraisal, Synthesis, Analysis):

- Search : Use databases like PubMed and Scopus with Boolean terms (e.g., "AI-942/8011547 AND mechanism").

- Appraisal : Filter studies by impact factor, experimental rigor, and sample size.

- Synthesis : Map contradictions (e.g., opposing conclusions about receptor binding) and identify methodological differences (e.g., assay type, cell lines).

- Analysis : Conduct sensitivity analyses to test hypotheses under varying assumptions .

Advanced Methodological Challenges

Q. What strategies are effective for resolving contradictory data on the cytotoxicity profiles of AI-942/8011551 across different cell lines?

- Methodology :

- Example : If Study A reports high cytotoxicity in HeLa cells but Study B shows low toxicity in HEK293, compare culture conditions (e.g., serum concentration, hypoxia) and assay endpoints (e.g., ATP vs. apoptosis markers) .

Q. How can researchers optimize in silico models to predict structure-activity relationships (SAR) for AI-942 derivatives?

- Methodology :

- Data Curation : Compile high-quality datasets (e.g., IC₅₀ values, crystal structures) from peer-reviewed sources.

- Feature Selection : Prioritize descriptors (e.g., logP, polar surface area) using machine learning (Random Forest, SHAP analysis).

- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .

- Challenge : Address biases in training data (e.g., underrepresentation of certain chemical classes) through active learning or synthetic data augmentation .

Q. What experimental designs are suitable for isolating the synergistic effects of AI-942/8011547 in combination therapies?

- Methodology :

- Data Interpretation : Apply isobolograms or response surface models to visualize interaction landscapes .

Data Management and Validation

Q. How should researchers address batch-to-batch variability in AI-942/8011547 synthesis during longitudinal studies?

Q. What validation frameworks are recommended for ensuring AI-942/8011551 bioassay reproducibility?

- Methodology :

- Follow ICH Q2(R1) guidelines for analytical method validation (specificity, linearity, accuracy).

- Use orthogonal assays (e.g., SPR for binding affinity, ELISA for protein quantification) to cross-verify results .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing data on these compounds?

Q. What are the minimum reporting requirements for preclinical studies involving AI-942 derivatives?

- Guidelines : Adhere to ARRIVE 2.0 standards for animal studies and MIAME for microarray data. Disclose synthesis protocols, purity assays, and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.